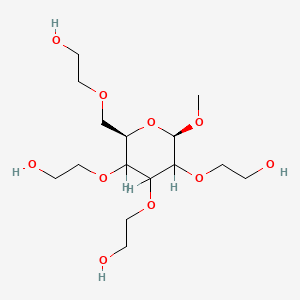
Methyl gluceth
概要
説明
Methyl gluceth, also known as methyl glucoside, is a derivative of glucose. It is commonly used in the cosmetic industry due to its excellent humectant and emollient properties. This compound is known for its ability to attract and retain moisture, making it a popular ingredient in skincare and hair care products.
準備方法
Synthetic Routes and Reaction Conditions
Methyl gluceth is synthesized through the reaction of glucose with methanol. This reaction forms a cyclic acetal known as methyl glucoside. The process involves the use of an acid catalyst to facilitate the reaction. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where glucose and methanol are combined in the presence of an acid catalyst. The reaction mixture is then heated to the desired temperature and maintained for the required reaction time. After the reaction is complete, the product is purified through distillation and crystallization processes to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Methyl gluceth undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glucuronic acid derivatives.
Reduction: It can be reduced to form methyl glucitol.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is carried out in an organic solvent like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Glucuronic acid derivatives.
Reduction: Methyl glucitol.
Substitution: Various substituted glucosides depending on the nucleophile used.
科学的研究の応用
Methyl gluceth has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies related to carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in the cosmetic industry as a humectant and emollient in skincare and hair care products
作用機序
Methyl gluceth works by attracting water molecules and binding them to the skin or hair surface, thus preventing moisture loss and improving hydration. It also helps to soften and smooth the skin’s texture and enhance the product’s spreadability. In hair care products, it reduces frizz and improves the combability of hair strands .
類似化合物との比較
Similar Compounds
Glycerin: Another popular humectant used in cosmetics. It is known for its excellent moisturizing properties but can be tacky.
Propylene glycol: Used as a humectant and solvent in cosmetics. It has a lower viscosity compared to glycerin but can be irritating to some users.
Butylene glycol: Similar to propylene glycol but less irritating and with better skin feel.
Sorbitol: A sugar alcohol used as a humectant and thickening agent in cosmetics.
Uniqueness of Methyl Gluceth
This compound stands out due to its dual function as both a humectant and emollient. It provides excellent moisturization without the tackiness associated with glycerin. Additionally, its low irritation potential makes it suitable for sensitive skin formulations .
特性
IUPAC Name |
2-[[(2R,6R)-3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O10/c1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h11-19H,2-10H2,1H3/t11-,12?,13?,14?,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITSPQLTFPTHJZ-XTLGRWLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C(C(C([C@H](O1)COCCO)OCCO)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941306 | |
| Record name | Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68239-42-9, 195378-75-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl .beta.-D-glucopyranoside (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with methyl β-D-glucopyranoside (4:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)











